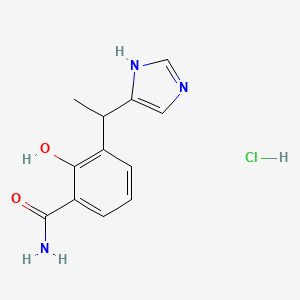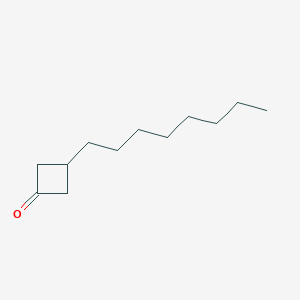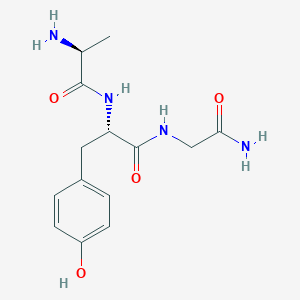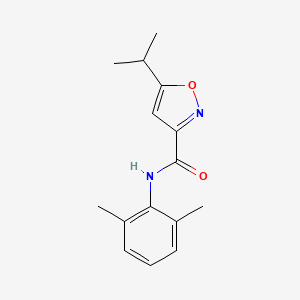![molecular formula C16H14O B14275734 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 169393-49-1](/img/structure/B14275734.png)
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)bicyclo[321]oct-2-en-8-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethynyl group attached to a bicyclo[321]oct-2-en-8-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-8-one core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Phenylethynyl Group Introduction: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the bicyclic core with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethynyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethynyl moiety.
科学研究应用
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry:
作用机制
The mechanism of action of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.1]oct-2-en-8-one: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Bicyclo[2.2.2]oct-2-ene: A similar bicyclic compound but with a different ring structure, leading to different chemical properties.
Phenylethynyl derivatives: Compounds with phenylethynyl groups attached to different cores, offering varying reactivity and applications.
Uniqueness
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one is unique due to the combination of its bicyclic core and phenylethynyl group. This combination provides a balance of structural rigidity and functional versatility, making it valuable for a wide range of applications in chemistry, biology, and materials science.
属性
CAS 编号 |
169393-49-1 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C16H14O/c17-16-14-9-8-13(15(16)11-10-14)7-6-12-4-2-1-3-5-12/h1-5,8,14-15H,9-11H2 |
InChI 键 |
FNRGFSTVBNANBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(=CCC1C2=O)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)


![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
